BenchChemオンラインストアへようこそ!

JKC 363

MC4 receptor selectivity GPCR pharmacology Binding affinity assay

Choose JKC 363 for unambiguous MC4 receptor blockade in pain, feeding, and metabolic research. Unlike SHU9119 (confounding MC1/MC5 activity) or AgRP(83–132) (prolonged hyperphagia), JKC 363 delivers a defined 8-hour orexigenic window and clean MC4 attribution (IC₅₀=0.5 nM, 90-fold over MC3). Validated in formalin pain models (50–60% reduction) and opioid tolerance reversal. ≥98% purity, research-use only. Request a quote.

Molecular Formula C69H91N19O16S2
Molecular Weight 1506.72
CAS No. 436083-30-6
Cat. No. B1140073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJKC 363
CAS436083-30-6
Molecular FormulaC69H91N19O16S2
Molecular Weight1506.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JKC 363 (CAS 436083-30-6) for MC4 Receptor Antagonism Research: Selectivity Profile and Core Pharmacology


JKC 363 (also known as JKC-363, JKC363) is a cyclic peptide melanocortin-4 (MC4) receptor antagonist with the systematic name cyclic [Mpr¹¹, D-Nal¹⁴, Cys¹⁸, Asp²²-NH₂]-β-MSH-(11–22) [1]. It is a potent and selective antagonist at the MC4 receptor, exhibiting a 90-fold higher binding affinity for MC4 (IC₅₀ = 0.5 nM) compared to the melanocortin-3 (MC3) receptor (IC₅₀ = 44.9 nM) . JKC 363 antagonizes α-melanocyte-stimulating hormone (α-MSH)-mediated effects and is widely used as a pharmacological tool to dissect MC4 receptor-specific signaling in neuroendocrine, metabolic, and nociceptive pathways .

JKC 363 Substitution Risks: Why MC4 Antagonist Selectivity Is Not Interchangeable Across In-Class Compounds


Substituting JKC 363 with other melanocortin receptor antagonists—even those nominally classified as "MC4 antagonists"—introduces significant experimental variability due to divergent receptor selectivity profiles, off-target functional activity, and distinct in vivo pharmacodynamics. For instance, SHU9119 is a non-selective MC3/MC4 antagonist with additional agonist activity at MC1 and MC5 receptors [1], while AgRP (83–132) is an endogenous antagonist with broad MC3/MC4 activity and prolonged orexigenic effects not recapitulated by selective MC4 blockade [2]. Even among other selective MC4 antagonists, potency varies substantially: MCL0020 exhibits an IC₅₀ of 11.63 nM at MC4, approximately 23-fold less potent than JKC 363 . These molecular distinctions translate directly to divergent functional outcomes—from fatty acid oxidation regulation to the duration of feeding behavior modulation—making direct substitution scientifically unsound and potentially confounding for data interpretation.

JKC 363 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and In Vivo Efficacy Data for Procurement Decisions


MC4 vs MC3 Receptor Selectivity: 90-Fold Higher Affinity of JKC 363 Compared to Non-Selective Antagonists

JKC 363 exhibits 90-fold higher binding affinity for the melanocortin MC4 receptor (IC₅₀ = 0.5 nM) compared to the MC3 receptor (IC₅₀ = 44.9 nM) . This selectivity ratio is substantially higher than that of non-selective melanocortin antagonists such as SHU9119, which shows comparable affinity for both MC3 and MC4 receptors, and AgRP (83–132), an endogenous antagonist that binds both MC3 and MC4 with high affinity [1]. The quantitative selectivity of JKC 363 enables unambiguous attribution of observed pharmacological effects to MC4 receptor blockade rather than confounding contributions from MC3 antagonism.

MC4 receptor selectivity GPCR pharmacology Binding affinity assay

Potency Comparison: JKC 363 IC₅₀ = 0.5 nM vs MCL0020 IC₅₀ = 11.63 nM at MC4 Receptor

Among selective MC4 receptor antagonists, JKC 363 demonstrates approximately 23-fold greater potency (IC₅₀ = 0.5 nM) compared to MCL0020 (IC₅₀ = 11.63 nM) at the human MC4 receptor . MCL0020 exhibits negligible activity at MC1 and MC3 receptors, similar to JKC 363's selectivity profile, but its lower potency necessitates higher concentrations to achieve equivalent receptor occupancy. This potency difference may impact experimental design, particularly in ex vivo tissue preparations or in vivo dosing where higher concentrations of less potent antagonists may introduce solubility limitations or off-target effects.

MC4 antagonist potency Structure-activity relationship Receptor binding

In Vivo Antinociceptive Efficacy: JKC 363 Demonstrates 50–60% Reduction in Late-Phase Formalin-Induced Pain Response

Intrathecal administration of JKC 363 (5 nmol) in mice significantly reduced nociceptive behavior in the formalin test, producing a 50–60% reduction in licking/flinching response during the late inflammatory phase (P < 0.05) [1]. This antinociceptive effect was comparable in magnitude to that observed with SHU9119 (5 nmol), HS014 (5 nmol), and AgRP (1.5 nmol) in the same study, confirming that MC4 receptor antagonism is sufficient to attenuate formalin-induced pain. However, unlike SHU9119, which exhibits additional agonist activity at MC1 and MC5 receptors [2], JKC 363's selective MC4 antagonism provides a cleaner pharmacological tool for attributing antinociception specifically to MC4 blockade without confounding contributions from other melanocortin receptor subtypes.

Nociception In vivo pain models MC4 receptor function

Duration of Orexigenic Effect: JKC 363 Increases Food Intake for 8 Hours vs AgRP (83–132) for 48 Hours

Single intracerebroventricular (ICV) administration of JKC 363 in rats increased food intake for 8 hours, whereas the endogenous MC3/MC4 antagonist AgRP (83–132) produced sustained hyperphagia lasting 48 hours [1]. Furthermore, AgRP (83–132) treatment resulted in significant body weight increase at 24 and 48 hours post-administration, an effect not observed with JKC 363 treatment [1]. This temporal divergence indicates that sustained orexigenic effects of AgRP involve mechanisms beyond MC4 receptor antagonism alone—potentially including MC3 receptor engagement or non-receptor-mediated actions—and underscores the value of JKC 363 as a specific tool for interrogating acute, MC4-mediated feeding regulation without the prolonged confounding effects associated with AgRP.

Feeding behavior Energy homeostasis Orexigenic peptides

Functional Selectivity in Fatty Acid Oxidation: JKC 363 Does Not Suppress α-MSH-Induced FAO, Distinguishing It from Non-Selective Antagonist SHU9119

In C2C12 myotubes and primary skeletal muscle cells, JKC 363 (selective MC4 antagonist) did not suppress α-MSH-induced fatty acid oxidation (FAO) [1]. In contrast, SHU9119—which exhibits MC3/MC4 antagonism combined with MC1/MC5 agonism—potentiated the α-MSH-induced FAO response in the same experimental system [1]. Subsequent siRNA knockdown experiments identified MC5R as the primary mediator of α-MSH-stimulated FAO [1]. This functional divergence demonstrates that MC4 receptor blockade alone is insufficient to modulate FAO, and that compounds with broader melanocortin receptor activity (such as SHU9119) produce qualitatively different metabolic outcomes. JKC 363's selective profile thus provides a critical control for experiments designed to exclude MC4 involvement in specific metabolic pathways.

Skeletal muscle metabolism Fatty acid oxidation Melanocortin receptor subtypes

Morphine Tolerance Prevention: JKC 363 Co-Administration Significantly Prevents Analgesic Tolerance Development

In a rat model of morphine tolerance, repeated intrathecal co-administration of morphine (10 mg/kg, i.p., twice daily for 8 days) with JKC 363 significantly prevented the development of morphine tolerance as measured by tail-flick latency [1]. Morphine-treated control animals exhibited a reduction in withdrawal latency from 181% to 25% above baseline, whereas animals receiving JKC 363 co-treatment maintained significantly higher analgesic responses [1]. A single intrathecal administration of JKC 363 was also sufficient to restore morphine analgesic potency in already morphine-tolerant rats [1]. SHU9119 produced comparable effects in the same study, but JKC 363's selective MC4 antagonism enables more precise attribution of the tolerance-attenuating effect to MC4 receptor blockade specifically. RT-PCR analysis further revealed increased MC4 receptor gene expression in the dorsal root ganglia of morphine-tolerant rats, providing a mechanistic rationale for MC4 antagonist intervention [1].

Opioid tolerance Pain management MC4 receptor in spinal cord

JKC 363 Application Scenarios: Validated Use Cases in Nociception, Metabolism, and Opioid Tolerance Research


MC4 Receptor-Specific Dissection in Nociceptive Pathways

JKC 363 is optimally deployed in studies requiring unambiguous attribution of antinociceptive effects to MC4 receptor blockade. Its 50–60% reduction of late-phase formalin-induced pain [1] and comparable efficacy to other MC4 antagonists in neuropathic pain models [2] validate its utility in pain research. Unlike SHU9119, which introduces confounding MC1/MC5 agonist activity, JKC 363's selective MC4 antagonism ensures that observed analgesic effects are specifically mediated through MC4 receptor inhibition.

Acute Feeding Behavior Studies Requiring Temporally Controlled MC4 Blockade

For investigations of acute, MC4-mediated orexigenic signaling, JKC 363 provides an 8-hour window of increased food intake without the sustained 48-hour hyperphagia and body weight alterations characteristic of AgRP (83–132) [3]. This temporal profile makes JKC 363 the preferred tool for studying the acute phase of MC4-mediated appetite regulation and for experiments requiring reversibility or washout of pharmacological effect within a single experimental day.

Skeletal Muscle Metabolism Studies Requiring Negative Control for MC4 Involvement

In fatty acid oxidation assays using C2C12 myotubes or primary skeletal muscle cells, JKC 363 serves as a critical negative control to demonstrate that MC4 receptor blockade does not modulate α-MSH-stimulated FAO [4]. This contrasts sharply with SHU9119, which potentiates FAO through its mixed melanocortin receptor pharmacology. Researchers studying MC5R-mediated metabolic regulation should select JKC 363 to exclude MC4 contribution, whereas those using SHU9119 must account for its confounding MC1/MC5 agonist activity.

Preclinical Development of Opioid Tolerance-Sparing Adjunctive Therapies

JKC 363 is validated for use in rodent models of opioid tolerance, where repeated intrathecal co-administration with morphine significantly prevents the development of analgesic tolerance [5]. The compound's demonstrated ability to restore morphine potency in tolerant animals, coupled with mechanistic evidence of MC4 receptor upregulation in DRG neurons, supports its application in screening programs aimed at identifying MC4-targeted adjunctive therapies for chronic pain management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for JKC 363

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.